TRPV1 Calcium Flux Assay: Comparative Antagonist Potency of Isoxazole-5-Carboxamide Derivatives
The patent family WO 2010/089297 A1 discloses that isoxazole-5-carboxamide derivatives as a class exhibit modulatory activity at the human recombinant TRPV1 receptor, measured via a fluorescence-based calcium flux assay in stably transfected Chinese Hamster Ovary (CHO) cells [1]. However, the specific compound N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide was not identified among the explicitly enumerated exemplified compounds in the available patent excerpts. Consequently, a direct quantitative comparison of its IC₅₀ or antagonist efficacy against a named comparator within the same assay system cannot be provided at this time.
| Evidence Dimension | TRPV1 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not available from identified sources |
| Comparator Or Baseline | Not available; exemplified analogs in patent (unspecified quantitative values in excerpts) |
| Quantified Difference | Cannot be calculated |
| Conditions | Human recombinant TRPV1; CHO cell line; fluorescence-based calcium flux assay (as described in patent WO 2010/089297 A1) |
Why This Matters
Without compound-specific TRPV1 IC₅₀ data, users cannot prioritize this compound over structurally similar isoxazole-5-carboxamide analogs that may possess established antagonist potency, introducing significant procurement risk for TRPV1-targeted research.
- [1] Ratcliffe, P. D., & Palin, R. (2010). Isoxazole-5-carboxamide derivatives. International Patent Application WO 2010/089297 A1. (Assigned to Organon International). View Source
